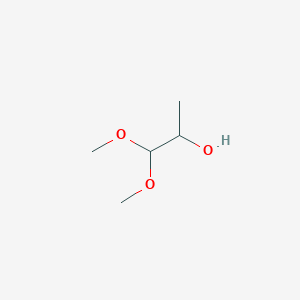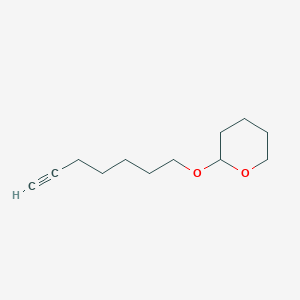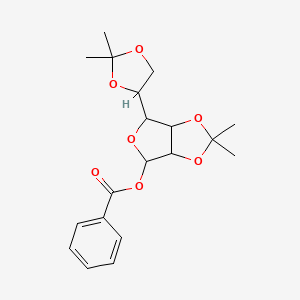
4-Methylbenzenediazonium tetrafluoroborate
Overview
Description
4-Methylbenzenediazonium tetrafluoroborate (4MBDABF) is a diazonium salt . It appears as an orange-yellow crystalline or powdery solid .
Synthesis Analysis
4MBDABF is synthesized by the reaction of an aromatic amine with sodium nitrite and sulfuric acid . The reaction time for this synthesis can be altered, which changes the amount .Molecular Structure Analysis
The molecular formula of 4MBDABF is C7H7BF4N2 . The molecular weight is 205.95 g/mol .Chemical Reactions Analysis
The rate of the spontaneous decomposition of 4MBDABF was determined . The effects of solvent composition (MeOH/ H2O) on its electrochemical processes and on those of the derivatized 2-naphthol-6-sulfonate-4-toluene (6S2NPT) azo dye were investigated by Differential Pulse Polarography (DPP) .Physical And Chemical Properties Analysis
4MBDABF is a solid at room temperature . It has a melting point of 109-111 °C .Scientific Research Applications
Electrochemical Monitoring and Analysis
4-Methylbenzenediazonium tetrafluoroborate (4MBD) has been extensively studied for its electrochemical properties. Pazo-Llorente, Bravo-Díaz, and González-Romero (2001) determined the spontaneous decomposition rate of 4MBD, exploring its electrochemical processes in different solvent compositions. This research contributes to understanding the stability and reactivity of 4MBD in various environments, which is crucial for its application in electrochemical sensors and analysis (Pazo-Llorente, R., Bravo-Díaz, C., & González-Romero, E., 2001).
Surface Modification and Assembly
4-Methylbenzenediazonium tetrafluoroborate plays a significant role in surface modification and molecular assembly. Pandey et al. (2007) demonstrated its use in forming molecular layers on silicon surfaces, which were analyzed using scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS). This application is particularly relevant in the field of materials science and nanotechnology, where precise surface modification is critical (Pandey, D., et al., 2007).
Kinetic Studies and Reaction Monitoring
The kinetics and mechanism of 4MBD's dediazoniation reaction have been a subject of interest. Garcia-Meijide, Bravo-Díaz, and Romsted (1998) developed a methodology to simultaneously identify, quantify, and determine the rate constants for all dediazoniation products of 4MBD. Such studies are fundamental in organic chemistry, providing insights into reaction mechanisms and kinetics (Garcia-Meijide, M., Bravo-Díaz, C., & Romsted, L., 1998).
Synthesis of Heterocyclic Compounds
4MBD is instrumental in the synthesis of various heterocyclic compounds. Svobodová et al. (2009) reported its reaction with β-enaminoamides, leading to the formation of oxazaborines, diazaborinones, and triazaborines. This research highlights the chemical's utility in organic synthesis, particularly in the creation of complex molecules with potential pharmaceutical applications (Svobodová, M., et al., 2009).
Applications in Nanotechnology
In nanotechnology, 4MBD has been used to modify the electrical properties of materials like graphene. Fan, Nouchi, Yin, and Tanigaki (2010) utilized 4MBD to alter graphene's electrical characteristics, demonstrating its potential in electronics and sensor technology (Fan, X., et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methylbenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2.BF4/c1-6-2-4-7(9-8)5-3-6;2-1(3,4)5/h2-5H,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOJODWLDZSAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57573-52-1 (Parent) | |
| Record name | p-Toluenediazonium fluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3060031 | |
| Record name | Benzenediazonium, 4-methyl-, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
459-44-9 | |
| Record name | 4-Methylbenzenediazonium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluenediazonium fluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 4-methyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenediazonium, 4-methyl-, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylbenzenediazonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methylbenzenediazonium tetrafluoroborate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQD5WP9UH5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Allylbicyclo[2.2.1]heptane](/img/structure/B1617262.png)




![1-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B1617273.png)
